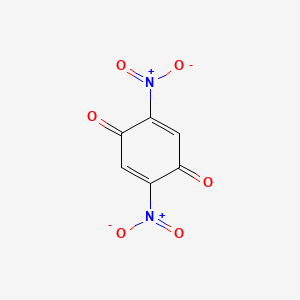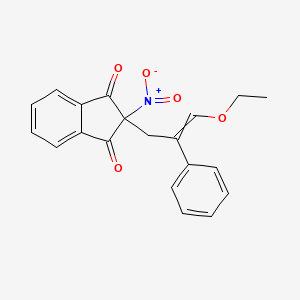
2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of nitroindene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Aldol Condensation: Starting with an appropriate aldehyde and ketone to form the enone intermediate.
Nitration: Introducing the nitro group via nitration reaction using nitric acid or other nitrating agents.
Cyclization: Forming the indene ring through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could convert the nitro group to an amine or other reduced forms.
Substitution: Various substitution reactions could occur, particularly at the phenyl or ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenation reagents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroindene Derivatives: Compounds with similar structures but different substituents.
Phenylpropene Derivatives: Compounds with variations in the phenylpropene moiety.
Ethoxy Compounds: Compounds with ethoxy groups attached to different parts of the molecule.
Uniqueness
2-(3-Ethoxy-2-phenylprop-2-en-1-yl)-2-nitro-1H-indene-1,3(2H)-dione is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
87698-36-0 |
|---|---|
Formule moléculaire |
C20H17NO5 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-(3-ethoxy-2-phenylprop-2-enyl)-2-nitroindene-1,3-dione |
InChI |
InChI=1S/C20H17NO5/c1-2-26-13-15(14-8-4-3-5-9-14)12-20(21(24)25)18(22)16-10-6-7-11-17(16)19(20)23/h3-11,13H,2,12H2,1H3 |
Clé InChI |
HWZZMRBSWHRXQR-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(CC1(C(=O)C2=CC=CC=C2C1=O)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)
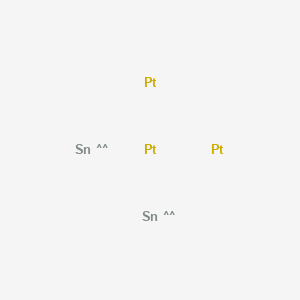
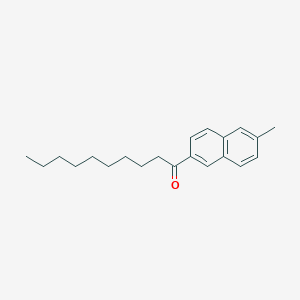
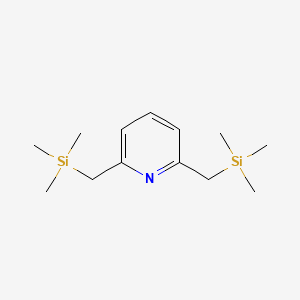
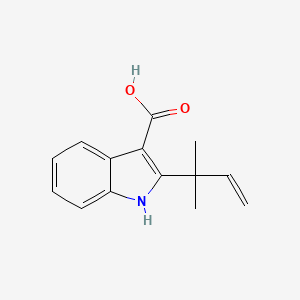
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)
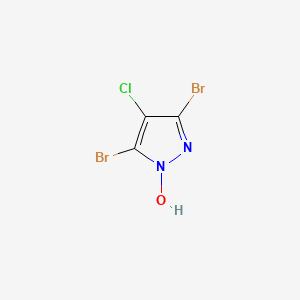
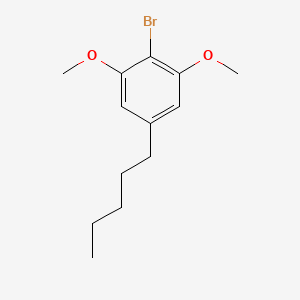

![N-6-Thiabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine](/img/structure/B14411576.png)

![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)
